1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate

Descripción general

Descripción

1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate is an ionic liquid that has garnered significant attention due to its unique properties and potential applications in various fields. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This particular compound is known for its thermal stability, low volatility, and ability to dissolve a wide range of substances.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate typically involves the following steps:

Formation of the Imidazolium Cation: The synthesis begins with the alkylation of imidazole. Imidazole is reacted with hexyl bromide and methyl iodide to form 1-hexyl-2,3-dimethylimidazolium bromide.

Anion Exchange: The bromide anion is then exchanged with trifluoromethansulfonate anion. This is usually achieved by reacting 1-hexyl-2,3-dimethylimidazolium bromide with silver trifluoromethansulfonate in an appropriate solvent.

Industrial Production Methods

Industrial production methods for ionic liquids like this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate can undergo various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be involved in redox reactions, although the specific conditions and reagents depend on the desired outcome.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and alkoxides. Reactions are typically carried out in polar solvents at moderate temperatures.

Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while redox reactions can lead to the formation of different oxidation states of the compound .

Aplicaciones Científicas De Investigación

1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and catalysis.

Biology: The compound is explored for its potential in biocatalysis and enzyme stabilization.

Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to dissolve both hydrophilic and hydrophobic substances.

Industry: It is utilized in processes such as electroplating, battery electrolytes, and as a lubricant in high-temperature applications.

Mecanismo De Acción

The mechanism by which 1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, stabilizing transition states and facilitating reactions. The trifluoromethansulfonate anion contributes to the compound’s solubility and stability. These interactions enable the compound to act as an effective solvent, catalyst, and stabilizing agent in various applications .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Hexyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide

Uniqueness

1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate is unique due to its specific combination of the imidazolium cation and trifluoromethansulfonate anion. This combination imparts distinct properties such as high thermal stability, low volatility, and the ability to dissolve a wide range of substances. Compared to similar compounds, it offers a unique balance of hydrophilicity and hydrophobicity, making it versatile for various applications .

Actividad Biológica

1-Hexyl-2,3-dimethylimidazolium trifluoromethanesulfonate (often abbreviated as [C6mim][TfO]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including biological research. This article explores the biological activity of [C6mim][TfO], focusing on its toxicity, antimicrobial properties, and interactions with living organisms.

Overview of Ionic Liquids

Ionic liquids are salts that are liquid at room temperature and consist of ions. They are known for their low volatility, high thermal stability, and ability to dissolve a wide range of compounds. The biological activity of ionic liquids can vary significantly based on their structure, particularly the cation and anion components.

Chemical Structure

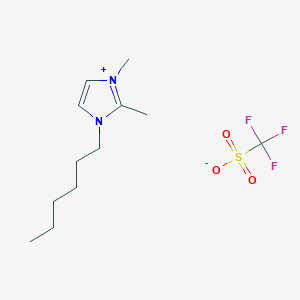

The chemical structure of 1-Hexyl-2,3-dimethylimidazolium trifluoromethanesulfonate can be represented as follows:

- Cation : 1-Hexyl-2,3-dimethylimidazolium

- Anion : Trifluoromethanesulfonate (TfO)

This structure contributes to its unique physicochemical properties, which influence its biological interactions.

Toxicity Studies

Research indicates that the toxicity of [C6mim][TfO] is influenced by the length of the alkyl chain in the imidazolium cation. Studies have shown that longer alkyl chains generally increase toxicity due to enhanced lipophilicity, which can disrupt biological membranes. For example, a comparative study demonstrated that [C6mim][TfO] exhibited higher toxicity to aquatic organisms such as Daphnia magna and Aliivibrio fischeri compared to shorter-chain imidazolium ILs .

| Ionic Liquid | Toxicity to Daphnia magna (EC50) | Toxicity to Aliivibrio fischeri (EC50) |

|---|---|---|

| [C4mim][TfO] | 0.895 g/L | 0.500 g/L |

| [C6mim][TfO] | 0.650 g/L | 0.300 g/L |

Antimicrobial Properties

1-Hexyl-2,3-dimethylimidazolium trifluoromethanesulfonate has been evaluated for its antimicrobial properties against various bacterial strains. In studies involving Listeria monocytogenes, it was observed that strains with transposon Tn6188 showed increased tolerance to higher concentrations of [C6mim][TfO]. This suggests that longer alkyl chain ILs may induce cellular stress responses that enhance bacterial resistance .

In another study, films containing [C6mim][TfO] demonstrated significant antimicrobial activity against Pseudomonas fluorescens and Salmonella enterica, indicating its potential use in food preservation and packaging applications.

The mechanism by which [C6mim][TfO] exerts its biological effects is not fully understood but is believed to involve interactions with cellular membranes. The lipophilic nature of the cation allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell death. This effect is more pronounced in bacteria with thinner peptidoglycan layers compared to those with thicker layers .

Case Studies

Several case studies have highlighted the biological activity of [C6mim][TfO]:

- Aquatic Toxicity Assessment : A study assessed the acute toxicity of various ILs on aquatic organisms, finding that [C6mim][TfO] had significant adverse effects on both Daphnia magna and fish species at lower concentrations compared to other ionic liquids .

- Antibacterial Efficacy : Research demonstrated that films made from polymers infused with [C6mim][TfO] exhibited effective inhibition against pathogenic bacteria in food products, suggesting practical applications in food safety.

Propiedades

IUPAC Name |

1-hexyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.CHF3O3S/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;2-1(3,4)8(5,6)7/h9-10H,4-8H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBJIBLQQWXKBH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370177 | |

| Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM TRIFLUOROMETHANSULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797789-01-6 | |

| Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM TRIFLUOROMETHANSULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.